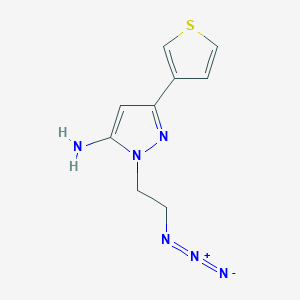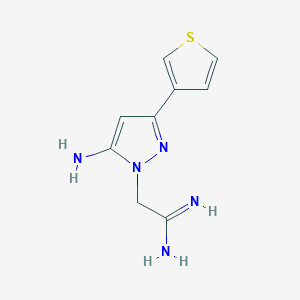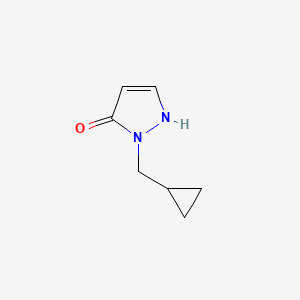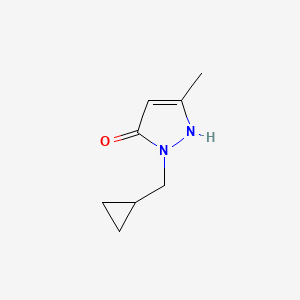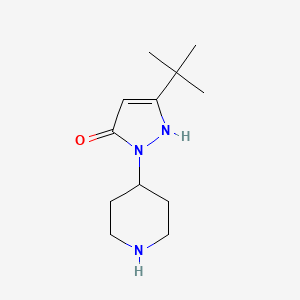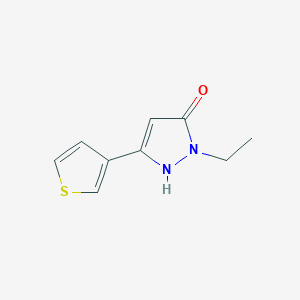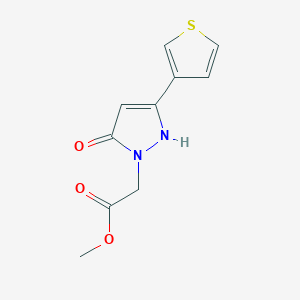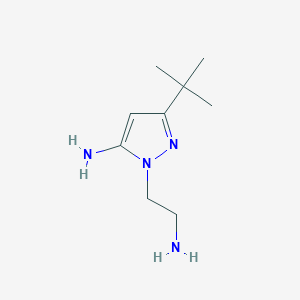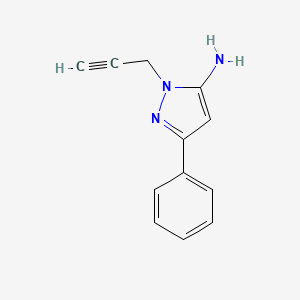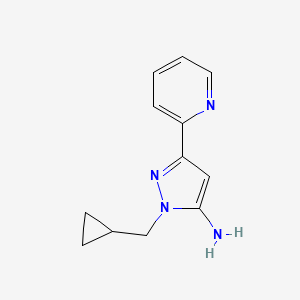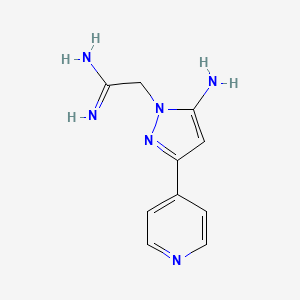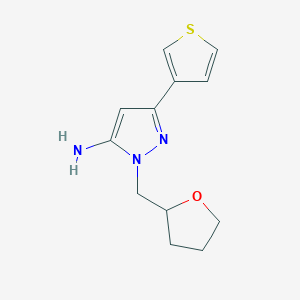
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Descripción general
Descripción
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, also known as 3-CM-2-PY-THI, is a synthetic organic compound with a unique structure and a wide range of biological applications. It is a derivative of indazole, an aromatic five-membered heterocyclic compound with a nitrogen atom at the center and a chlorine atom at the 3-position. 3-CM-2-PY-THI has been studied for its potential use in medicinal chemistry and biochemistry, due to its ability to interact with a variety of proteins and enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Efficient Microwave-Assisted Synthesis : Tetrahydroindazoles, including 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, have been synthesized using microwave irradiation. This method offers improved yields and shorter reaction times, making it a green and efficient approach for producing these compounds. The synthesized indazoles have been characterized using spectroscopy and X-ray analysis (Polo et al., 2016).
Agricultural Applications
- Herbicide Development : Indazole derivatives have been explored as potential paddy field herbicides. Certain indazole compounds demonstrated effective weed control in rice fields with low environmental toxicity (Hwang et al., 2005).
Structural Studies
- Crystallographic Analysis : The structures of various NH-indazoles, including tetrahydroindazole derivatives, have been determined through X-ray crystallography. This research aids in understanding the molecular configuration and potential interactions of these compounds (Teichert et al., 2007).
Chemical Reactions and Ligands
- Asymmetric Alkylations : Tetrahydroindazoles have been utilized in the synthesis of optically active pyrazole ligands, which are subsequently used in asymmetric allylic alkylations. This highlights their role in producing enantiomerically enriched compounds (Bovens et al., 1993).
Biological Interactions and Toxicology
- Mutagenicity Studies : Compounds containing the indazole motif have been studied for their mutagenicity and metabolism-dependent reactions. These studies provide insights into the biochemical interactions and potential risks associated with indazole derivatives (Chen et al., 2006).
Propiedades
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13-14/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZNHUWMMGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



